![molecular formula C8H8N6 B4832928 7-amino-2-ethyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B4832928.png)
7-amino-2-ethyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile
Overview
Description
7-amino-2-ethyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a heterocyclic compound that contains both nitrogen and carbon atoms in its structure. The compound has been found to possess several unique properties that make it suitable for use in various scientific studies.
Mechanism of Action
The mechanism of action of 7-amino-2-ethyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile is not fully understood. However, studies have suggested that the compound may exert its effects by inhibiting certain enzymes or proteins in the body.
Biochemical and Physiological Effects:
Studies have shown that 7-amino-2-ethyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile has several biochemical and physiological effects. The compound has been found to have antimicrobial and antiviral properties, and it has also been shown to inhibit the growth of cancer cells. Additionally, the compound has been found to have potential applications in the field of materials science, where it can be used to synthesize various materials with unique properties.
Advantages and Limitations for Lab Experiments
The advantages of using 7-amino-2-ethyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile in lab experiments include its unique properties, which make it suitable for use in various scientific studies. However, the limitations of using the compound include its potential toxicity and the need for specialized equipment and expertise to handle it safely.
Future Directions
There are several future directions for research involving 7-amino-2-ethyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile. One potential area of research is the development of new materials using the compound as a building block. Additionally, the compound could be further studied for its potential applications in the treatment of various diseases, including cancer and viral infections. Further research could also be conducted to better understand the mechanism of action of the compound and its potential side effects.
Scientific Research Applications
7-amino-2-ethyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile has been found to have several potential applications in scientific research. It has been studied for its antimicrobial, antiviral, and anticancer properties. The compound has also been found to have potential applications in the field of materials science, where it can be used as a building block for the synthesis of various materials.
properties
IUPAC Name |
7-amino-2-ethyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N6/c1-2-6-12-8-11-4-5(3-9)7(10)14(8)13-6/h4H,2,10H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKCRAXMUACEFDK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=C(C=NC2=N1)C#N)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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